

# Application Notes and Protocols for DGY-09-192: An In Vitro Evaluation

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## Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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## Abstract

**DGY-09-192** is a potent and selective bivalent degrader that targets Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2) for proteasomal degradation.<sup>[1][2][3]</sup> As a proteolysis-targeting chimera (PROTAC), **DGY-09-192** couples the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.<sup>[1][2][4]</sup> This mechanism of action leads to the ubiquitination and subsequent degradation of FGFR1 and FGFR2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.<sup>[1][5][6][7]</sup> These application notes provide detailed protocols for key in vitro assays to characterize the activity of **DGY-09-192**, including its degradation selectivity and anti-proliferative effects.

## Data Presentation

### Table 1: In Vitro Anti-proliferative Activity of DGY-09-192

Cell Line	Genetic Alteration	IC50 (nM) of DGY-09-192	IC50 (nM) of DGY-09-192-Neg
KATO III	FGFR2 Amplification	1	77
CCLP1	FGFR1 Overexpression	17	232
ICC13-7	FGFR2 Fusion-Positive	40	689
CCLP-FP	Engineered FGFR2 Fusion	8	70

Data summarized from a study where cell viability was assessed after 72-hour treatment.[1][3]

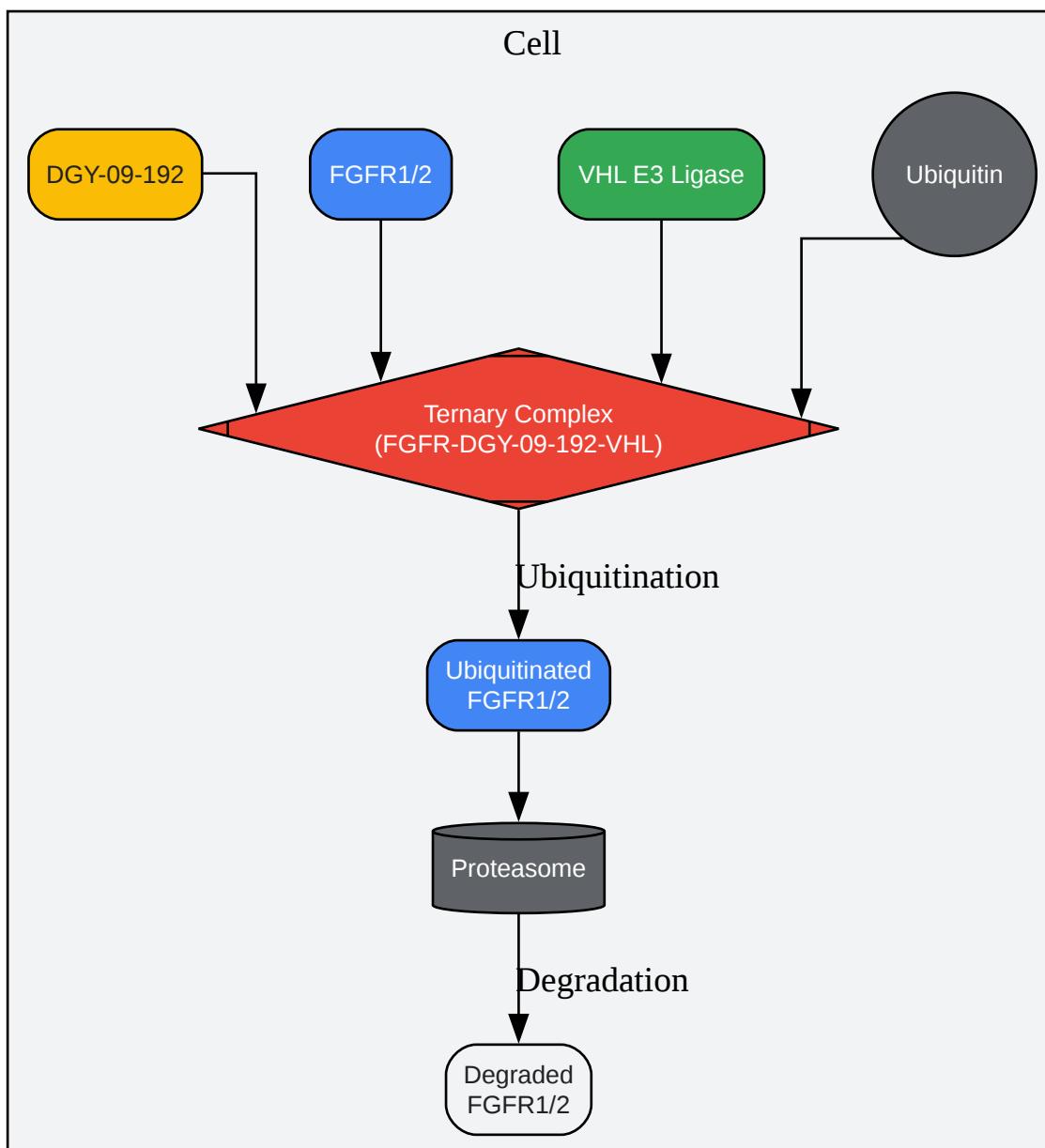
**DGY-09-192-Neg** is a negative control compound.

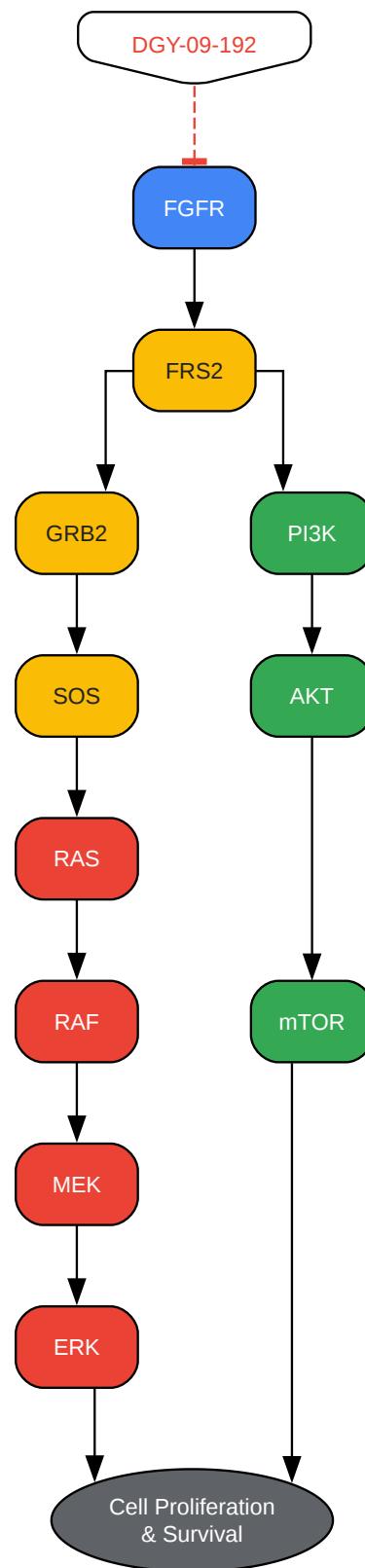
## Table 2: In Vitro Degradation Activity of DGY-09-192

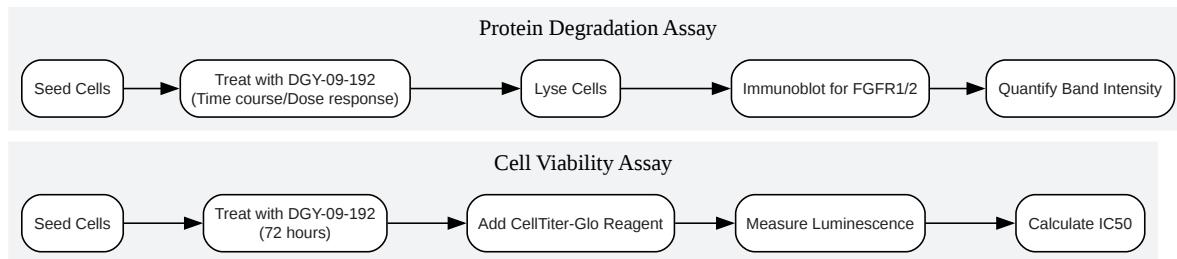
Cell Line	Target Protein	DC50 (nM)	Dmax (%)
CCLP1	FGFR1	4.35	85
KATO III	FGFR2	70	74

DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) were determined by immunoblot analysis after treatment with **DGY-09-192**.[1][8]

## Mandatory Visualizations







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